molecular formula C5H7N3S B1425371 5-Cyclopropyl-1,2,4-thiadiazol-3-amine CAS No. 1342142-02-2

5-Cyclopropyl-1,2,4-thiadiazol-3-amine

Cat. No. B1425371
CAS RN: 1342142-02-2
M. Wt: 141.2 g/mol
InChI Key: RTIQQISXSFOOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1,2,4-thiadiazol-3-amine (CTA) is a heterocyclic compound belonging to the thiadiazole family. It is a five-membered ring compound with a nitrogen atom at the center, two sulfur atoms, and three carbon atoms. CTA has a wide range of applications in the scientific research field, including biochemistry, pharmacology, and pharmaceuticals. CTA has been used as a reagent in the synthesis of other compounds, and it has also been used in the study of the biochemical and physiological effects of various compounds. In

Scientific Research Applications

Anticancer Properties

5-Cyclopropyl-1,2,4-thiadiazol-3-amine derivatives have shown promise in the field of oncology. Some compounds have demonstrated selective cytotoxicity against cancer cells. For instance, a series of novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles exhibited selective cytotoxicity to breast adenocarcinoma cells (MCF-7) compared to non-cancerous cells (MCF-10A). This selectivity makes them potential leads for antitumor drugs (Proshin et al., 2019). Similarly, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong DNA protective ability against oxidative damage and significant cytotoxicity on prostate (PC-3) and breast (MDA-MB-231) cancer cell lines, indicating their potential as chemotherapeutic agents (Gür et al., 2020).

Antimicrobial Properties

The antimicrobial potential of this compound derivatives is noteworthy. For instance, some derivatives exhibited strong antimicrobial activity against Staphylococcus epidermidis, indicating their potential as antimicrobial agents (Gür et al., 2020). Additionally, a comprehensive review highlighted the antimicrobial efficacy of 2-amino-1,3,4-thiadiazole derivatives, suggesting that these compounds could serve as scaffolds for the development of new antimicrobial agents (Serban et al., 2018).

Other Applications

DNA Interactions

The ability of 5-[substituted]-1,3,4-thiadiazol-2-amines to interact with DNA has been explored, indicating their potential in therapeutic drug development. Studies have shown that these compounds bind avidly to DNA, primarily through the groove binding mode, and facilitate DNA cleavage in the presence of H2O2 (Krishna & Shivakumara, 2021).

properties

IUPAC Name

5-cyclopropyl-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIQQISXSFOOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342142-02-2
Record name 5-cyclopropyl-1,2,4-thiadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1,2,4-thiadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-1,2,4-thiadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-Cyclopropyl-1,2,4-thiadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-Cyclopropyl-1,2,4-thiadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-Cyclopropyl-1,2,4-thiadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-Cyclopropyl-1,2,4-thiadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.